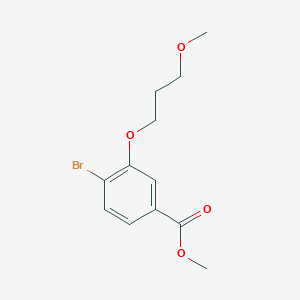
Benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester
Übersicht
Beschreibung
Benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester is an organic compound with the molecular formula C12H15BrO4. It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a bromine atom, and the meta position is substituted with a 3-methoxypropoxy group. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester typically involves the esterification of 4-bromo-3-(3-methoxypropoxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The methoxypropoxy group can be oxidized to form different functional groups.
Reduction Reactions: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various derivatives.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester involves its interaction with specific molecular targets. The bromine atom and the methoxypropoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 4-bromo-, methyl ester: Lacks the methoxypropoxy group.
Benzoic acid, 3-(3-methoxypropoxy)-, methyl ester: Lacks the bromine atom.
Benzoic acid, 4-methoxy-, methyl ester: Lacks both the bromine atom and the methoxypropoxy group.
Uniqueness
Benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester is unique due to the presence of both the bromine atom and the methoxypropoxy group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with the similar compounds listed above.
Eigenschaften
IUPAC Name |
methyl 4-bromo-3-(3-methoxypropoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO4/c1-15-6-3-7-17-11-8-9(12(14)16-2)4-5-10(11)13/h4-5,8H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRHAQPIMULOHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=C(C=CC(=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
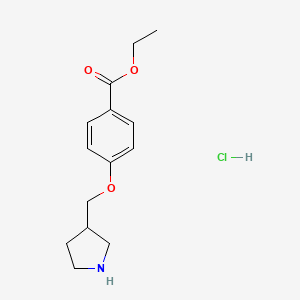
![4-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1397374.png)

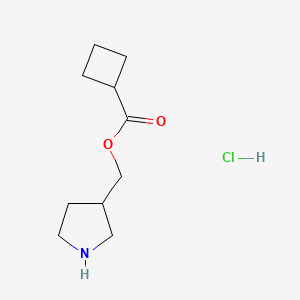
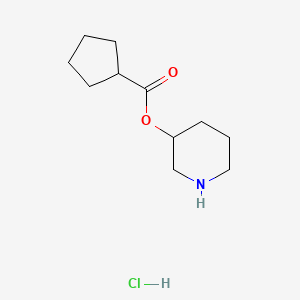

![3-([1,1'-Biphenyl]-4-ylmethoxy)azetidine](/img/structure/B1397384.png)
![2-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397385.png)
![4-{2-[(4-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397389.png)
![3-[(2,3-Dichlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397390.png)
![2-[2-(2,4-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397391.png)
![3-[(2,3-Dimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397392.png)
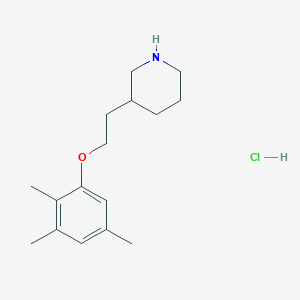
![4-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397394.png)
